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Compound of Interest

Compound Name: Koenidine

CAS No.: 24123-92-0

Cat. No.: B1220425 Get Quote

Introduction & Executive Summary
Koenidine (7-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole) is a bioactive alkaloid

isolated from Murraya koenigii (Curry leaf). While often overshadowed by its structural analogs

mahanimbine and koenigine, Koenidine has emerged as a distinct modulator of the Akt/PKB

(Protein Kinase B) signaling axis and GLUT4 translocation.

Unlike non-specific metabolic activators, Koenidine exhibits a unique dual-functionality: it

stimulates glucose uptake in myotubes while simultaneously exerting anti-inflammatory effects

via NF-κB suppression. This makes it a high-value chemical probe for immunometabolism—the

study of how metabolic dysregulation fuels chronic inflammation (meta-inflammation).

Purpose of this Guide: This document provides researchers with validated protocols to utilize

Koenidine as a research tool. It moves beyond simple "extract testing" to precise mechanistic

dissection, focusing on its utility in studying insulin-independent glucose uptake and metabolic

stress responses.

Physicochemical Profile & Handling
Koenidine is a lipophilic pyranocarbazole. Improper handling leads to precipitation in aqueous

media, resulting in erratic biological data.
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Parameter Specification Critical Note

Molecular Formula C₂₀H₂₁NO₃

Molecular Weight ~323.39 g/mol

Solubility
DMSO (>10 mg/mL), Ethanol

(Moderate)
Insoluble in water/PBS.

Stock Preparation 10 mM in 100% DMSO
Store at -20°C in amber vials

(light sensitive).

Working Concentration 1 µM – 50 µM

Cytotoxicity Threshold: Often

observed >50 µM in non-

cancer lines.

Vehicle Control DMSO
Final DMSO concentration in

culture must be <0.1% (v/v).

Preparation Protocol (Self-Validating)
Weigh Koenidine powder in a static-free environment.

Dissolve in anhydrous DMSO to create a 10 mM Master Stock. Vortex for 30 seconds.

Validation Step: Inspect for turbidity. If clear, dilute 1:100 in PBS. If precipitation occurs

immediately, the compound is stable; if it remains cloudy after mixing, sonication is required.

Aliquot: Avoid freeze-thaw cycles. Aliquot into 20 µL volumes for single-use experiments.

Mechanistic Signaling Architecture
Koenidine acts primarily by enhancing insulin signaling pathways, specifically targeting the

phosphorylation of Akt (Ser473), which drives the translocation of Glucose Transporter Type 4

(GLUT4) to the plasma membrane.

Pathway Visualization
The following diagram illustrates the hypothesized entry point of Koenidine into the metabolic

signaling cascade and its crosstalk with inflammatory markers.
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Figure 1: Koenidine-mediated metabolic signaling.[1] The compound triggers the PI3K/Akt axis

to mobilize GLUT4 while concurrently suppressing inflammatory NF-κB signaling.
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Experimental Protocols
Protocol A: Glucose Uptake Assay (L6-GLUT4myc
Myotubes)
Rationale: This is the gold-standard assay for validating Koenidine's metabolic efficacy. We

use L6 myoblasts overexpressing GLUT4-myc to allow colorimetric detection of surface

transporters.

Materials:

L6-GLUT4myc myoblasts.[1]

Differentiation Media: α-MEM + 2% Horse Serum.

Starvation Media: Serum-free α-MEM.

Koenidine (1, 10, 30 µM).

Positive Control: Insulin (100 nM) or Metformin (2 mM).

Inhibitor (Optional): Wortmannin (100 nM) to prove PI3K dependence.

Workflow:

Differentiation: Seed cells in 24-well plates. Switch to Differentiation Media for 5-7 days until

myotubes form (>70% fusion).

Starvation (Critical): Wash cells 2x with PBS. Incubate in Starvation Media for 3 hours.

Expert Insight: Failure to starve cells sufficiently will result in high basal glucose uptake,

masking Koenidine's effect.

Treatment:

Add Koenidine (1-30 µM) for 30 minutes.

Include Vehicle (0.1% DMSO) and Insulin (100 nM) controls.
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Uptake Phase:

Add 2-Deoxy-D-[³H] glucose (0.5 µCi/mL) or fluorescent analog (2-NBDG) for 10 minutes.

Termination:

Wash rapidly 3x with ice-cold PBS (stops transport).

Lyse cells (0.1 M NaOH).

Readout: Scintillation counting (CPM) or Fluorescence intensity.

Data Interpretation:

Koenidine should induce a 1.5x to 2.5x fold increase in glucose uptake over basal.

If Wortmannin pretreatment abolishes this effect, the mechanism is confirmed as PI3K/Akt

dependent.

Protocol B: Western Blotting for Metabolic Signaling
Rationale: To distinguish whether Koenidine acts via the Insulin pathway (Akt) or the Energy

Stress pathway (AMPK).

Target Proteins:

p-Akt (Ser473): Marker of insulin-like activity.

p-AMPK (Thr172): Marker of energy stress/metformin-like activity.

Total Akt / Total AMPK: Loading controls.

Step-by-Step:

Treatment: Treat serum-starved L6 myotubes or 3T3-L1 adipocytes with Koenidine (10 µM)

for timepoints: 0, 15, 30, 60 min.

Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate,

NaF).
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Note: Phosphatase inhibitors are non-negotiable. Without them, the phosphorylation signal

will degrade within seconds of lysis.

Blotting:

Load 30 µg protein/lane.

Block with 5% BSA (Milk contains phosphoproteins that interfere with p-Ab detection).

Incubate Primary Antibodies (1:1000) overnight at 4°C.

Expected Result: Koenidine typically induces peak Akt phosphorylation at 30 minutes. If AMPK

is also phosphorylated, Koenidine acts as a dual-modulator, similar to other carbazole

alkaloids like Mahanimbine.

Comparative Efficacy & Safety
When designing experiments, it is vital to understand where Koenidine sits in the hierarchy of

metabolic modulators.

Compound Primary Target
Potency
(EC50)

Toxicity Risk
Research
Utility

Koenidine Akt / GLUT4 ~10-20 µM Moderate

Best for

Immunometaboli

sm (Anti-

inflammatory +

Metabolic)

Mahanimbine AMPK / PPARγ ~3-5 µM Low
General Anti-

diabetic studies

Metformin
AMPK (Complex

I)
~2 mM Very Low

Clinical Standard

Control

Insulin Insulin Receptor ~10-100 nM None
Maximum

Uptake Control
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Safety Note: Koenidine has reported cytotoxicity in MCF-7 lines (IC50 ~28 µM). In metabolic

studies using non-cancer lines (L6, 3T3-L1), maintain doses ≤ 20 µM to ensure observed

reductions in glucose levels are due to uptake, not cell death. Always run an MTT assay in

parallel.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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